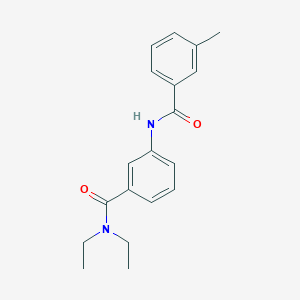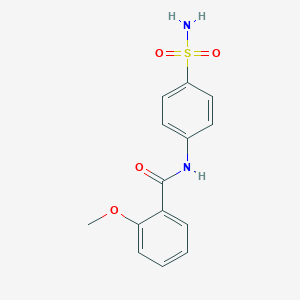
4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is also known as MPB or MPB-PEA and has been studied extensively for its mechanism of action and biochemical effects. In
Mécanisme D'action
The mechanism of action of MPB involves its ability to selectively inhibit MAO-B. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters, which can lead to a decrease in their levels in the brain. By inhibiting MAO-B, MPB can increase the levels of dopamine and other neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
MPB has been shown to increase the levels of dopamine in the brain, which can have potential implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPB in lab experiments is its ability to selectively inhibit MAO-B, which can lead to potential therapeutic effects. However, one limitation of using MPB is its potential toxicity, which can be a concern in certain experimental settings.
Orientations Futures
There are several future directions for research involving MPB. One potential area of research is the development of new and improved MAO-B inhibitors that can be used in the treatment of neurological disorders. Another area of research is the study of MPB's antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the potential toxicity of MPB and its implications for experimental settings.
Méthodes De Synthèse
The synthesis of MPB involves the reaction of 4-methylbenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain MPB in its pure form.
Applications De Recherche Scientifique
MPB has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. MPB has also been shown to increase the levels of dopamine in the brain, which has potential implications for the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Nom du produit |
4-methyl-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-4-6-13(7-5-11)14(17)16-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
VDNOJWSBXQNXBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)




![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)